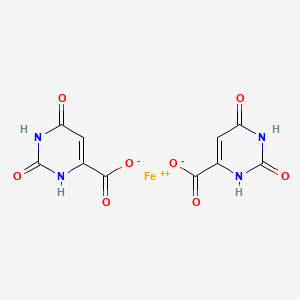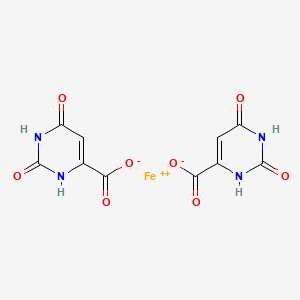
Ferrous orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous orotate is a compound formed by the combination of iron and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address iron deficiency. Orotic acid, an intermediate in the pyrimidine biosynthesis pathway, plays a crucial role in the synthesis of DNA and RNA. This compound is particularly valued for its ability to deliver iron efficiently to the body, making it a preferred choice in nutritional supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous orotate can be synthesized by reacting ferrous sulfate with orotic acid in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding orotic acid under controlled pH conditions to form this compound. The resulting compound is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for use in dietary supplements and other applications .
Chemical Reactions Analysis
Types of Reactions
Ferrous orotate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to ferric orotate in the presence of oxidizing agents.
Reduction: It can be reduced back to this compound from ferric orotate using reducing agents.
Substitution: The orotate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Ascorbic acid, sodium dithionite.
Substitution Reactions: Ligand exchange reactions can be carried out using various ligands such as chloride or sulfate ions.
Major Products Formed
Oxidation: Ferric orotate.
Reduction: this compound.
Substitution: Complexes with different ligands depending on the reagents used.
Scientific Research Applications
Ferrous orotate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Used in the treatment of iron deficiency anemia due to its high bioavailability and minimal gastrointestinal side effects.
Industry: Employed in the formulation of dietary supplements and fortified foods
Mechanism of Action
Ferrous orotate exerts its effects primarily through its role in iron supplementation. Iron is essential for the formation of hemoglobin, which carries oxygen in the blood. The orotate component enhances the absorption of iron in the gastrointestinal tract, making it more effective than other iron supplements. The molecular targets include various enzymes and proteins involved in iron metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferrous bisglycinate
Comparison
Ferrous orotate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other iron supplements. While ferrous sulfate and ferrous fumarate are commonly used, they often cause gastrointestinal discomfort. Ferrous bisglycinate is another well-tolerated form but may not be as effective in certain populations. This compound stands out for its efficient iron delivery and better tolerance .
Properties
CAS No. |
85187-45-7 |
|---|---|
Molecular Formula |
C10H6FeN4O8 |
Molecular Weight |
366.02 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+) |
InChI |
InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI Key |
QOOMRZNLVISVGR-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


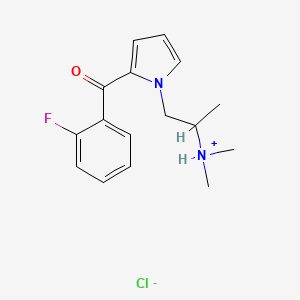

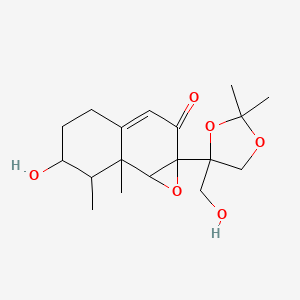
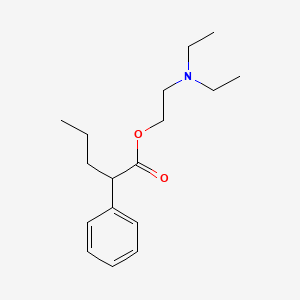

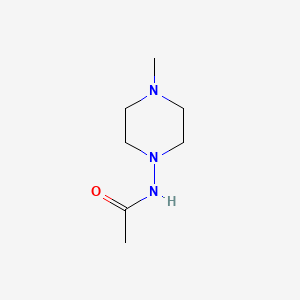
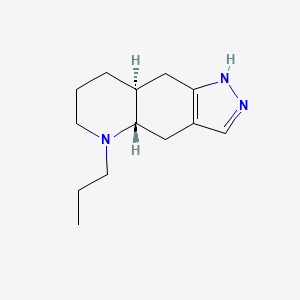
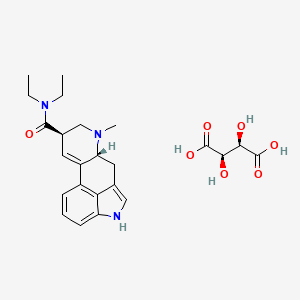
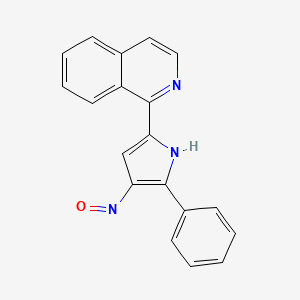

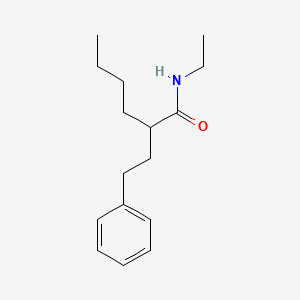
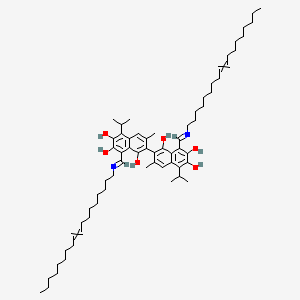
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
